molecular formula C11H16INO3S B296199 N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide

Cat. No. B296199
M. Wt: 369.22 g/mol
InChI Key: HMFXWUFNFQZOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide, also known as IBX, is a versatile and powerful oxidizing agent widely used in organic synthesis. IBX has a unique structure which makes it an ideal reagent for a variety of chemical transformations.

Mechanism of Action

The mechanism of N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide oxidation involves the transfer of oxygen atoms from the sulfonamide group to the substrate. The reaction proceeds through a single-electron transfer (SET) mechanism, which involves the formation of a radical intermediate.
Biochemical and Physiological Effects:
N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be a toxic and irritant substance, and caution should be taken when handling it.

Advantages and Limitations for Lab Experiments

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide has several advantages over other oxidizing agents, including its high selectivity, mild reaction conditions, and ease of handling. However, it also has some limitations, such as its high cost and the need for careful handling due to its toxicity.

Future Directions

There are several future directions for N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide research, including the development of new synthetic methods using N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide, the exploration of its potential as a catalyst, and the investigation of its biological activity and potential use in medicinal chemistry.
In conclusion, N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide, or N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide, is a versatile and powerful oxidizing agent that has found widespread use in organic synthesis. Its unique structure and mechanism of action make it an ideal reagent for a variety of chemical transformations. Further research into N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide could lead to new synthetic methods, catalysts, and potential medicinal applications.

Synthesis Methods

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with tert-butylamine, followed by iodination with iodine monochloride. The resulting product is a white crystalline solid with a melting point of 177-180°C.

Scientific Research Applications

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide has been used in a wide range of organic synthesis reactions, including oxidation of alcohols, ketones, and aldehydes, dehydrogenation of amines, and oxidation of sulfides to sulfoxides. It has also been used in the synthesis of natural products and pharmaceuticals. N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide has been found to be a more efficient and selective oxidizing agent than other commonly used oxidants such as chromium(VI) reagents and permanganate.

properties

Molecular Formula

C11H16INO3S

Molecular Weight

369.22 g/mol

IUPAC Name

N-tert-butyl-3-iodo-4-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16INO3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,1-4H3

InChI Key

HMFXWUFNFQZOSJ-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)I

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

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